Juncuenin B

Description

Structure

3D Structure

Properties

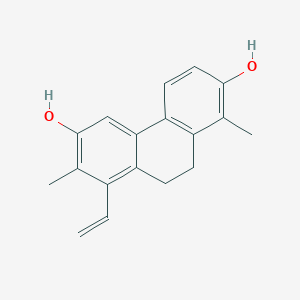

Molecular Formula |

C18H18O2 |

|---|---|

Molecular Weight |

266.3 g/mol |

IUPAC Name |

8-ethenyl-1,7-dimethyl-9,10-dihydrophenanthrene-2,6-diol |

InChI |

InChI=1S/C18H18O2/c1-4-12-10(2)18(20)9-16-14(12)6-5-13-11(3)17(19)8-7-15(13)16/h4,7-9,19-20H,1,5-6H2,2-3H3 |

InChI Key |

FJDKWDFWAXRBGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1CCC3=C(C(=C(C=C32)O)C)C=C)O |

Origin of Product |

United States |

Occurrence and Isolation Methodologies for Juncuenin B

Botanical Sources and Geographic Distribution within Juncus Species

Juncuenin B is isolated from plants belonging to the Juncus genus, commonly known as rushes. nih.govacs.orgcore.ac.uk Specifically, it has been identified in species such as Juncus acutus, Juncus effusus, Juncus inflexus, Juncus atratus, and Juncus ensifolius. acs.orgcore.ac.ukresearchgate.net The presence of a vinyl group on phenanthrenes like this compound is considered a key chemotaxonomic marker, characteristic of the Juncaceae family. nih.govacs.orgcore.ac.uk

The botanical sources of this compound have a wide geographic distribution:

Juncus acutus (Spiny Rush): This species is native to the Americas, Africa, Europe, and Western Asia. wikipedia.org It thrives in wet habitats like salt marshes, bogs, and meadows. wikipedia.org

Juncus effusus (Soft Rush): With a nearly cosmopolitan distribution, this species is found in temperate regions across the globe, including Europe, Asia, Africa, North America, and South America. wikipedia.orgmissouribotanicalgarden.org It typically grows in wetlands, along the edges of lakes and rivers, and in marshes. wikipedia.orgmissouribotanicalgarden.org

Juncus inflexus : This species is also a known source of this compound. nih.govacs.org

Juncus atratus : this compound has been isolated from this plant. core.ac.uk

Juncus ensifolius : This species has been identified as a source of this compound. mdpi.com

Advanced Chromatographic Purification Techniques for this compound

The isolation of this compound from plant matter is a multi-step process that relies on various chromatographic techniques to separate it from a complex mixture of other natural products. u-szeged.hu The general procedure begins with extracting the dried, ground plant material with a solvent like methanol (B129727). nih.govmdpi.com This crude extract then undergoes a solvent-solvent partition to separate compounds based on their polarity. u-szeged.hu The fraction containing phenanthrenes is then subjected to further purification. u-szeged.hu

Liquid Chromatography Applications

Liquid chromatography is central to the purification of this compound. A combination of methods is typically employed:

Vacuum Liquid Chromatography (VLC) and Column Chromatography (CC): The initial separation of the crude extract is often performed on silica (B1680970) gel using VLC or CC. nih.govu-szeged.hunih.gov

Gel Chromatography: Sephadex LH-20 is commonly used to further separate the fractions obtained from silica gel chromatography. acs.orgu-szeged.hunih.gov

High-Performance Liquid Chromatography (HPLC): This is the final and most crucial step for obtaining pure this compound. mdpi.comnih.gov Reversed-phase (RP-HPLC) columns, such as C8 or C18, are frequently used with solvent systems like methanol-water or acetonitrile-water mixtures to achieve fine separation. nih.govacs.orgmdpi.com

Solid-Phase Extraction Methodologies

Solid-phase extraction (SPE) serves as an effective pre-purification or clean-up step. nih.govacs.org After certain chemical reactions or before detailed analysis, the mixture can be passed through a silica gel SPE cartridge. acs.org This removes impurities and remaining reagents, simplifying the subsequent purification by MPLC and HPLC. nih.govacs.org

Spectroscopic and Spectrometric Protocols for Structural Elucidation

Once isolated, the precise structure of this compound is determined using a suite of advanced spectroscopic and spectrometric methods. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds like this compound. core.ac.ukwpmucdn.com

1D NMR: ¹H (proton) and ¹³C (carbon) NMR spectra provide the foundational information. The ¹H NMR spectrum reveals the number and types of protons, while the ¹³C NMR spectrum shows the carbon skeleton. core.ac.ukcore.ac.uk For this compound, ¹H NMR signals indicate the presence of ortho-coupled aromatic protons, a singlet aromatic proton, methyl groups, and two methylene (B1212753) groups characteristic of a 9,10-dihydrophenanthrene (B48381) structure. core.ac.uk

2D NMR: To assemble the molecular puzzle, various 2D NMR experiments are essential: nih.govcore.ac.uk

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish neighboring proton relationships (¹H-¹H correlations). nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to, mapping out the C-H bonds. nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons over two to three bonds. It is instrumental in connecting the different structural fragments to build the complete carbon skeleton and determine the positions of substituents. nih.govnih.gov

The following table summarizes typical NMR data used in the structural elucidation of a 9,10-dihydrophenanthrene core similar to this compound.

| Technique | Type of Information Provided | Relevance to this compound Structure |

| ¹H NMR | Chemical environment and count of different types of protons. | Reveals aromatic protons, methyl groups, and methylene protons of the dihydrophenanthrene core. core.ac.uk |

| ¹³C NMR | Number and electronic environment of carbon atoms. | Confirms the 18-carbon skeleton and identifies carbons with specific functional groups. core.ac.uk |

| COSY | Shows proton-proton (¹H-¹H) coupling networks. | Establishes connectivity between adjacent protons, for example, within the aromatic rings and the vinyl group. nih.gov |

| HSQC | Correlates protons to their directly attached carbons (¹JCH). | Assigns specific protons to their corresponding carbons. nih.gov |

| HMBC | Shows long-range (2-3 bond) proton-carbon correlations (²JCH, ³JCH). | Connects the different parts of the molecule, confirming the overall structure and placement of substituents like methyl and vinyl groups. nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact elemental composition of this compound. nih.govnih.gov By providing a highly accurate mass measurement, HRMS allows for the calculation of the precise molecular formula. For example, the molecular formula for a related compound was determined as C₁₈H₁₈O₃ by HRESIMS analysis, which provides strong evidence to confirm the structure proposed from NMR data. core.ac.uk

Biosynthetic Pathways and Precursors of Juncuenin B

Hypothesized Stilbene-Derived Biosynthesis

The formation of Juncuenin B and other related phenanthrenes is widely presumed to originate from the oxidative coupling of the aromatic rings of stilbene (B7821643) precursors. nih.govacs.org This hypothesis is foundational to understanding the biosynthesis of a vast array of over 460 phenanthrenes identified in various plant families, including Orchidaceae, Combretaceae, Dioscoreaceae, and notably, Juncaceae. nih.govacs.org

The general biosynthetic pathway commences with the phenylpropanoid pathway, a major route for the synthesis of a multitude of plant secondary metabolites. This pathway provides the necessary precursors for stilbene synthesis. The key enzymatic step is the condensation of a phenylpropanoid-derived starter molecule, such as p-coumaroyl-CoA, with three molecules of malonyl-CoA, catalyzed by stilbene synthase. This reaction forms the basic C6-C2-C6 stilbene backbone. Subsequent modifications, such as hydroxylation, methylation, and glycosylation, can occur on the stilbene scaffold. The final and crucial step in the formation of the phenanthrene (B1679779) nucleus is an intramolecular oxidative coupling of the two aromatic rings of the stilbene precursor. This cyclization reaction results in the characteristic three-ring phenanthrene structure.

Enzymatic Mechanisms and Precursor Identification in Phenanthrene Formation

While the precise enzymatic machinery for this compound biosynthesis in Juncus species has not been fully elucidated, the general understanding of stilbene and phenanthrene formation in plants allows for a hypothesized sequence of enzymatic reactions.

The initial and critical enzyme in this pathway is stilbene synthase (STS) . This enzyme catalyzes the condensation of one molecule of a cinnamoyl-CoA derivative (e.g., p-coumaroyl-CoA or cinnamoyl-CoA) with three molecules of malonyl-CoA to form the stilbene skeleton. The specific stilbene precursor for this compound has not been definitively identified, but it is likely a hydroxylated and methylated stilbene derivative.

Following the formation of the stilbene precursor, the key transformation to the phenanthrene structure is an intramolecular oxidative coupling . This type of reaction is often catalyzed by cytochrome P450 monooxygenases (CYPs) or peroxidases. In fungi, specific cytochrome P450 enzymes have been shown to catalyze regio- and stereoselective intermolecular phenol (B47542) couplings, suggesting a similar enzymatic control could be present in plants for intramolecular coupling. nih.gov These enzymes would facilitate the formation of a diradical intermediate from the stilbene precursor, which then cyclizes to form the dihydrophenanthrene core. Subsequent oxidation would lead to the fully aromatic phenanthrene ring system found in some related compounds, though this compound itself is a dihydrophenanthrene.

The precursors for this pathway are derived from primary metabolism. The cinnamoyl-CoA derivative originates from the shikimate pathway, which produces the aromatic amino acid phenylalanine. Phenylalanine is then converted to cinnamic acid and its derivatives. Malonyl-CoA is produced from acetyl-CoA through the action of acetyl-CoA carboxylase.

| Enzyme Class | Hypothesized Role in this compound Biosynthesis | Precursors/Substrates | Product |

| Phenylalanine ammonia-lyase (PAL) | First committed step of the phenylpropanoid pathway | L-Phenylalanine | trans-Cinnamic acid |

| Cinnamate-4-hydroxylase (C4H) | Hydroxylation of cinnamic acid | trans-Cinnamic acid | p-Coumaric acid |

| 4-Coumaroyl-CoA ligase (4CL) | Activation of p-coumaric acid | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA |

| Stilbene synthase (STS) | Formation of the stilbene backbone | p-Coumaroyl-CoA, 3x Malonyl-CoA | Resveratrol-type stilbene |

| Cytochrome P450 Monooxygenases/Peroxidases | Intramolecular oxidative coupling of the stilbene | Stilbene precursor | Dihydrophenanthrene core |

This compound as a Chemotaxonomic Marker within the Juncaceae Genus

This compound, along with other related phenanthrenes, serves as a significant chemotaxonomic marker for the Juncus genus within the Juncaceae family. The presence of a vinyl group on the phenanthrene skeleton is a distinctive structural feature that is characteristic of phenanthrenes isolated from Juncaceae species. mdpi.com This vinyl substitution is not typically found in the phenanthrenes of other plant families, such as the Orchidaceae, where stilbene and p-hydroxybenzyl substitutions are more common. mdpi.com

The consistent presence of vinyl-substituted phenanthrenes like this compound across various Juncus species strengthens their utility in plant classification and phylogeny. This unique chemical signature helps to define the chemical profile of the genus and distinguishes it from other related plant groups.

Biosynthetic Relationships to Other Juncaceae Phenanthrenes (e.g., Juncatrins, Juncusol)

The structural similarities and differences between this compound and other phenanthrenes found in Juncus species provide insights into their biosynthetic relationships.

Juncatrins: Juncatrin A and Juncatrin B are thought to be biosynthetically derived from this compound. Juncatrin A possesses an acetyl group at the position where this compound has a vinyl group, and Juncatrin B has an acetylene (B1199291) moiety at the same position. These structural modifications suggest that this compound is a precursor to the Juncatrins, with the vinyl group undergoing further enzymatic oxidation and transformation.

Semisynthetic Strategies and Derivative Generation from Juncuenin B

Diversity-Oriented Semisynthesis Approaches

A diversity-oriented semisynthetic approach has been successfully applied to Juncuenin B to generate a library of new compounds. acs.orgmdpi.com This strategy involves using different reagents and reaction conditions to produce a wide array of structurally related molecules from a single precursor. nih.gov In the case of this compound, this has led to the creation of at least eleven racemic semisynthetic derivatives, many of which feature an alkyl-substituted p-quinol ring. acs.orgnih.gov

Hypervalent iodine(III) reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and (diacetoxyiodo)benzene (B116549) (PIDA), are instrumental in the oxidative transformation of this compound. acs.orgresearchgate.netumeaopoka.com These reagents are known for their ability to oxidize phenols, like the hydroxyl groups at positions C-2 and C-6 in this compound, into quinone-type products. acs.orgnih.govorganic-chemistry.org

The reaction mechanism is believed to proceed through an aryloxyiodonium(III) intermediate, which then forms a phenoxenium ion. acs.org This reactive ion subsequently undergoes a nucleophilic attack. acs.org An alternative pathway involves a single-electron transfer mechanism. acs.org The primary outcome of this oxidation is the conversion of the phenolic hydroxyl groups into carbonyls, resulting in the formation of dienone moieties. acs.org This approach has been favored due to the potential of the resulting p-quinol moiety, which is a known pharmacophore in several potent inhibitors of ATR-dependent signaling, a crucial mechanism in DNA damage response. acs.org

| Reagent | Process | Solvent System | Resulting Derivative Features | Reference |

|---|---|---|---|---|

| PIFA | I | MeCN–MeOH | Formation of methoxy-substituted p- and o-quinol rings. Generated compounds 1a–d and 2a,b. | acs.org |

| PIFA | II | MeOH | Formation of methoxy-substituted p- and o-quinol rings. Generated compounds 3, 4a,b, 5, and 6a,b. | acs.org |

| PIFA | III | EtOH | Formation of ethoxy-substituted p- and o-quinol rings. Generated compounds 7a,b, 8, and 9. | acs.org |

| PIFA | IV | n-BuOH | Generated compound 10. | acs.org |

| PIDA | V | n-BuOH | Formation of butoxy-substituted quinol ring. Generated compound 11. | acs.org |

The choice of solvent plays a critical role in the diversity-oriented synthesis, directly influencing the structure of the final products. acs.orgnih.gov When alcohols such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), and n-butanol (n-BuOH) are used as solvents or co-solvents in the hypervalent iodine-catalyzed oxidation, they also act as nucleophiles. acs.org This results in the incorporation of their corresponding alkoxy groups (methoxy-, ethoxy-, and n-butoxy-) into the this compound scaffold. acs.orgnih.govumeaopoka.com This method allows for the generation of a set of differently substituted derivatives, primarily bearing p- or o-quinol rings, by simply altering the alcoholic solvent used in the reaction. acs.orgmdpi.com

Stereochemical Investigations of this compound Analogues

The oxidation of the achiral this compound molecule leads to the formation of chiral centers, resulting in racemic mixtures or diastereomeric mixtures of the derivatives. acs.orgnih.gov To understand the specific properties of each stereoisomer, separation and absolute configuration determination are necessary.

Chiral-phase High-Performance Liquid Chromatography (HPLC) is the primary technique used to resolve the racemic mixtures of this compound derivatives into their constituent enantiomers. acs.orgnih.govnih.govacs.org This separation is crucial for subsequent analysis, as different enantiomers can exhibit substantial differences in biological activity. nih.govnih.gov

Researchers have successfully employed polysaccharide-based chiral stationary phases (CSPs) for this purpose. up.pt Specifically, a Lux amylose-1 column has been documented for the separation of bioactive this compound analogues. acs.orgu-szeged.hu The mobile phase composition is optimized for each separation; for instance, mixtures of cyclohexane (B81311) and isopropanol (B130326) have been used to resolve specific enantiomeric pairs. u-szeged.hu This direct separation method allows for the isolation of pure enantiomers for further characterization. chiralpedia.comnih.gov

| Racemic Compound(s) | Chiral Stationary Phase | Mobile Phase | Reference |

|---|---|---|---|

| 1a-d | Lux amylose-1 | Cyclohexane–isopropanol (95:5) | u-szeged.hu |

| 4a,b | Lux amylose-1 | Cyclohexane–isopropanol (4:1) | u-szeged.hu |

| 7a,b | Lux amylose-1 | Cyclohexane–isopropanol (4:1) | u-szeged.hu |

Once the enantiomers are separated, their absolute configuration is determined by a powerful combination of experimental and computational methods. acs.orgresearchgate.net The experimental Electronic Circular Dichroism (ECD) spectrum of each purified enantiomer is recorded. nih.govnih.gov Concurrently, Time-Dependent Density Functional Theory (TDDFT) is used to calculate the theoretical ECD spectra for the possible stereoisomers (e.g., R and S configurations). rsc.orgmdpi.com

The absolute configuration is then assigned with a high degree of confidence by comparing the experimental ECD spectrum with the calculated spectra. researchgate.netmdpi.com This solution TDDFT-ECD approach is a highly efficient and reliable method for determining the absolute stereochemistry of chiral natural products and their synthetic derivatives. researchgate.net This has been successfully applied to assign the absolute configurations of several bioactive this compound analogues, such as derivatives of 2,6-dioxo-1,8a-dimethoxy-1,7-dimethyl-8-vinyl-9,10-dihydrophenanthrene (compounds 1a-d) and 8a-ethoxy-1,7-dimethyl-6-oxo-8-vinyl-9,10-dihydrophenanthrene-2-ols (compounds 7a,b). acs.orgnih.gov

Design and Synthesis of Dimeric and Oligomeric this compound-Based Phenanthrenes

Beyond simple functional group modification, the this compound framework has been used as a building block for larger, more complex molecules. The synthesis and isolation of dimeric phenanthrenes represent a significant expansion of the chemical space derived from this natural product. mdpi.com

Recent research has led to the isolation of Articulin B, a symmetrical dimer composed of two this compound units. nih.gov Spectroscopic analysis, including 1D and 2D NMR, confirmed that the two monomers are connected via a C-3 to C-3' linkage, forming a 1,1′,7,7′-tetramethyl-8,8′-divinyl-9,9′,10,10′-tetrahydro-[3,3′-biphenanthrene]-2,2′,6,6′-tetraol structure. nih.gov This discovery highlights a natural pathway to this compound dimerization. Synthetic strategies for creating phenanthrene (B1679779) dimers have also been explored, often involving transition-metal-catalyzed cycloisomerization reactions or biophysical and molecular docking techniques to guide the design. mdpi.comnih.gov

| Dimer Name | Monomer Units | Linkage Point | Source/Method | Reference |

|---|---|---|---|---|

| Articulin B | This compound | C-3 to C-3' | Isolated from Juncus articulatus | nih.gov |

| Compressin B | Juncusol (B1673165) (structurally related to this compound) | C-3 to C-3' | Isolated from Juncus compressus | researchgate.net |

Structure Activity Relationship Sar Studies of Juncuenin B and Its Analogues

Correlation of Structural Modifications with Biological Response Profiles

Systematic alterations to the Juncuenin B scaffold have demonstrated that even minor changes can lead to significant variations in biological outcomes. These studies have primarily focused on the phenanthrene (B1679779) core, the introduction and substitution of quinol moieties, and the stereochemical arrangement of the molecules.

Impact of Substituent Positions on Phenanthrene Ring Systems

The substitution pattern on the phenanthrene rings of this compound analogues plays a crucial role in their antiproliferative effects. The parent compound, this compound (1,7-dimethyl-8-vinyl-9,10-dihydrophenanthrene-2,6-diol), has shown significant activity against various human tumor cell lines, including breast cancer (MDA-MB-231), cervical cancer (HeLa), and ovarian cancer (A2780). nih.gov

Oxidative transformations of this compound have led to a series of analogues where the C-2 and C-6 hydroxy groups are converted to carbonyl groups, forming dienone moieties. acs.org For instance, the introduction of methoxy (B1213986) groups at the C-1 and C-8a positions resulted in compounds with altered and sometimes enhanced activity. nih.govacs.org The position and nature of alkoxy groups introduced at C-8a, in particular, have a discernible, though not always straightforward, impact on activity. For example, on several gynecological cancer cell lines, an ethoxy group at C-8a (compound 7a ) conferred the highest inhibition, while its enantiomer (7b ) was inactive. nih.govacs.org On the HeLa cell line specifically, the antiproliferative activity was found to be inversely proportional to the length of the alkoxy chain at C-8a, with IC50 values increasing in the order of methoxy (4a ) < ethoxy (7a ) < n-butoxy (11 ). nih.govacs.org

These findings underscore the sensitivity of the biological response to the substitution pattern on the phenanthrene skeleton, suggesting that specific interactions with biological targets are highly dependent on the spatial and electronic properties of these substituents.

Role of Quinol Moieties in Modulating Bioactivity

A key finding in the SAR studies of this compound derivatives is the significant influence of quinol moieties on their antiproliferative properties. nih.govacs.orgresearchgate.netresearchgate.net Semisynthetic modifications using hypervalent iodine(III) reagents have successfully introduced p-quinol (2,5-cyclohexadien-4-hydroxy-1-one) rings into the this compound structure. nih.govacs.org This structural motif is a known pharmacophore in several potent inhibitors of biological pathways crucial for tumor growth, such as ATR-dependent signaling in DNA damage response. nih.govacs.org

The oxidation of the phenolic hydroxy groups on this compound to form p- or o-quinol rings is a pivotal step in enhancing bioactivity. mdpi.com Many of the semisynthetic derivatives bearing these quinol structures, such as compounds 1a–d , 4a , 6a , and 7a , exhibited higher antiproliferative activity than the parent this compound on several tumor cell lines. nih.govacs.orgresearchgate.netresearchgate.net This suggests that the quinol functionality is a critical determinant for the observed cytotoxic effects, likely acting as a pharmacophore that interacts with specific cellular targets. acs.org

Stereoisomeric Effects on Biological Potency and Selectivity

The antiproliferative activity of this compound analogues is highly dependent on their stereochemistry. acs.org Studies have consistently shown substantial differences in the biological potency of stereoisomers, highlighting the importance of a specific three-dimensional arrangement for effective interaction with cellular targets. nih.govacs.org

For derivatives with alkoxy groups at the C-8a position, the absolute configuration at this center is a critical factor. For example, compounds 4a and 7a , which possess the (8aR) configuration, displayed antiproliferative effects that were comparable to or stronger than this compound. In stark contrast, their respective stereoisomers, 4b and 7b with the (8aS) configuration, showed no relevant influence on cell proliferation. nih.govacs.org This indicates a clear preference for the (R) configuration at the 8a position for antiproliferative activity. nih.govacs.org

Further investigation into the quinoidal compounds 1a–d revealed that the (1S,8aR)-configuration (1c ) was the most beneficial for the antiproliferative effect. nih.govacs.org Since analogue 1a is less active than 1c , it appears that the (1S) configuration is also essential for the activity of these quinoidal derivatives. nih.govacs.org These stereospecific requirements suggest a highly selective binding mechanism at the molecular target.

Table 1: Antiproliferative Activity (IC₅₀ in µM) of this compound and Selected Analogues This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound | Configuration | HeLa | C33A | MCF-7 | A2780 | T47D |

|---|---|---|---|---|---|---|

| This compound | - | 2.9 | - | <10 | 7.3 | >10 |

| 4a | R | 1.8 | 3.5 | 4.3 | 4.9 | 10.9 |

| 4b | S | >20 | >20 | >20 | >20 | >20 |

| 7a | R | 1.4 | 3.0 | 7.9 | 3.1 | 3.2 |

| 7b | S | >20 | >20 | >20 | >20 | >20 |

| 1c | 1S, 8aR | 0.9 | 2.1 | 2.5 | 2.9 | 6.5 |

Comparative SAR Analysis with Related Natural Phenanthrenes

Comparing the SAR of this compound derivatives with those of other natural phenanthrenes, such as juncusol (B1673165) and effusol (B30452), provides a broader understanding of the structural requirements for antiproliferative activity. This compound differs from juncusol primarily in the substitution pattern on ring C (hydroxy at C-6, methyl at C-7, and vinyl at C-8 for this compound). mdpi.com

Studies on semisynthetic derivatives of juncusol and effusol, which also involve the formation of o- and p-quinoidal structures with methoxy and ethoxy substitutions, offer valuable comparative data. mdpi.com In derivatives of juncusol, alkoxy groups were introduced at C-1 and C-5a. mdpi.com A key observation is that the presence of a methyl group at C-6, as seen in juncusol derivatives, led to a decrease in toxic effects compared to effusol derivatives which lack this feature. mdpi.com

Furthermore, among a series of natural phenanthrenes including juncusol and effusol, 2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene was found to be the most active on several cell lines. mdpi.com Juncusol itself demonstrated potent activity against HeLa cells (IC₅₀ value of 0.5 µM). mdpi.com The combined presence of methyl, hydroxy, and vinyl substituents on ring C, a methyl and a hydroxy group on ring A, and a saturated bond between C-9 and C-10 are considered to enhance the antiproliferative effect of phenanthrenes. mdpi.com

This comparative analysis highlights that while the introduction of quinol moieties is a general strategy for enhancing activity, the specific substitution pattern on the phenanthrene rings significantly modulates this effect. The structural context provided by related natural compounds helps to refine the SAR models for this class of molecules.

Mechanistic Investigations of Juncuenin B S Biological Effects at the Molecular and Cellular Level

Cellular and Molecular Mechanisms of Antiproliferative Action

Juncuenin B has demonstrated significant antiproliferative activity against various human tumor cell lines, including breast cancer (MDA-MB-231), cervical cancer (HeLa), and ovarian cancer (A2780). nih.gov The exploration of its mechanisms has pointed towards the involvement of apoptosis, modulation of DNA damage responses, and potentially the generation of reactive oxygen species, similar to other related phenanthrene (B1679779) compounds.

While this compound is known for its antiproliferative effects, detailed studies specifically delineating its apoptosis induction pathways are not extensively detailed in the provided research. nih.gov However, the broader class of phenanthrenes, to which this compound belongs, offers insights into potential mechanisms. For instance, denbinobin (B3416446), a well-studied phenanthrenequinone (B147406), is known to induce apoptosis in cancer cells through both caspase-dependent and caspase-independent mechanisms. nih.govacs.orgmdpi.com The caspase-dependent pathway involves the activation of a cascade of proteases that execute programmed cell death. thermofisher.com In contrast, the caspase-independent pathway can also lead to cell demise through other effectors. mdpi.com Another related phenanthrene, juncusol (B1673165), has been shown to induce apoptosis in HeLa cells by activating caspases-3, -8, and -9. researchgate.net These findings in structurally similar compounds suggest that a potential mechanism for this compound's antiproliferative action could involve the induction of apoptosis, although direct evidence specifying the exact pathways for this compound remains a subject for further investigation.

A significant area of investigation into this compound's mechanism of action involves its potential to modulate DNA damage response (DDR) pathways. nih.govacs.org The DDR is a critical cellular network that detects and repairs DNA damage to maintain genomic integrity. nih.govmdpi.com A key kinase in this pathway is the Ataxia Telangiectasia and Rad3-related (ATR) protein, which is activated by single-stranded DNA and plays a crucial role in responding to replication stress. biorxiv.org

Research has shown that oxidized derivatives of this compound are particularly relevant in this context. nih.govacs.org The semisynthetic modification of this compound can lead to the formation of compounds containing a p-quinol moiety. nih.govacs.org This chemical structure is a known pharmacophore found in several potent inhibitors of ATR-dependent signaling. nih.govacs.org Inhibition of the ATR-Chk1 signaling cascade is a promising strategy in cancer therapy, as it can sensitize cancer cells to DNA-damaging agents. researchgate.netmdpi.com Therefore, it is proposed that this compound, through its oxidized metabolites, may exert its antiproliferative effects by inhibiting crucial DNA damage response mechanisms, representing an emerging area of interest for antitumor strategies. nih.govacs.org

The generation of intracellular reactive oxygen species (ROS) is another mechanism implicated in the cytotoxic effects of some phenanthrenes. nih.govacs.org ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress, leading to cellular damage and apoptosis. nih.govmdpi.commdpi.com Studies on the related phenanthrenequinone denbinobin have demonstrated that it enhances the synthesis of ROS, which in turn induces apoptosis in leukemia and lung adenocarcinoma cells. nih.govacs.org Structure-activity relationship studies have suggested that the quinone substructure is important for this ROS-producing activity. nih.govacs.org While this compound itself is a dihydrophenanthrene, its potential to be oxidized into quinone-type derivatives suggests a possible, though not yet directly confirmed, role for ROS generation in its cellular effects. acs.org

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| MDA-MB-231 | Breast Cancer | 9.4 | nih.gov |

| HeLa | Cervical Cancer | 2.9 | nih.gov |

| A2780 | Ovarian Cancer | 7.3 | nih.gov |

| MCF-7 | Breast Cancer | 11.7 | u-szeged.hu |

| T47D | Breast Cancer | 28.7 | u-szeged.hu |

| C33A | Cervical Cancer | 12.7 | u-szeged.hu |

Molecular Basis of Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties by directly targeting key processes in immune cells, specifically human neutrophils. u-szeged.hunih.govmdpi.com Its mechanism involves the inhibition of superoxide (B77818) anion generation and the modulation of elastase release, two critical components of the inflammatory response. nih.govunideb.hu

A primary mechanism of this compound's anti-inflammatory effect is its ability to inhibit the generation of superoxide anions in human neutrophils. u-szeged.hunih.govmdpi.com Superoxide anions are a form of reactive oxygen species produced by neutrophils as part of the inflammatory response to destroy pathogens. science.gov However, excessive production can lead to tissue damage. This compound has been shown to be a significant inhibitor of superoxide anion generation induced by fMLP/CB (N-formyl-methionyl-leucyl-phenylalanine/cytochalasin B). u-szeged.hunih.govunideb.hu This inhibitory action helps to quell the oxidative burst associated with inflammation. u-szeged.hunih.gov

In addition to inhibiting superoxide production, this compound also modulates the release of elastase from human neutrophils. nih.govmdpi.com Neutrophil elastase is a powerful serine protease stored in azurophilic granules that, when released during inflammation, can degrade a wide range of extracellular matrix proteins, contributing to tissue destruction. nih.govunideb.hu this compound effectively inhibits the release of elastase in response to fMLP/CB activation. nih.govmdpi.com This action suggests that this compound can interfere with the degranulation process in neutrophils, thereby mitigating the tissue damage associated with prolonged or excessive inflammation. u-szeged.hunih.gov

| Activity | IC₅₀ (µM) | Reference |

|---|---|---|

| Superoxide Anion Generation Inhibition | 4.92 | u-szeged.hunih.govmdpi.com |

| Elastase Release Inhibition | 5.5 | nih.govmdpi.com |

Mechanisms of Antimicrobial Action

This compound, a phenanthrene compound isolated from plants of the Juncaceae family, has been the subject of investigations into its biological activities. nih.govresearchgate.net As part of a broader search for new antimicrobial agents from natural sources, research has explored the effects of a range of phenanthrenes, including this compound, against various pathogenic bacteria. nih.govnih.gov These studies are critical in the context of rising antimicrobial resistance, a major global health challenge. nih.gov The structural characteristics of phenanthrenes make them a promising class of compounds for drug discovery, with known activities including antimicrobial, anti-inflammatory, and antiproliferative effects. mdpi.comnih.gov Investigations into this compound and its analogues have focused on their impact on bacterial growth and the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics. nih.govfrontiersin.org

Antibacterial Effects against Specific Bacterial Strains (e.g., Staphylococcus aureus)

Research into the antibacterial properties of compounds isolated from Juncus species has frequently involved screening against Staphylococcus aureus, including both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains. nih.govresearchgate.net MRSA is a significant cause of infections in healthcare settings and the community, making the discovery of new effective agents a priority. researchgate.net

In a study on phytochemicals from Juncus articulatus, this compound was isolated along with several other known and new phenanthrenes. nih.govacs.org While all isolated compounds were evaluated for their antibacterial activity, the most potent effects against both MSSA and MRSA were exhibited by other related phenanthrenes, specifically dehydrothis compound and juncatrin B. nih.govresearchgate.net Dehydrothis compound demonstrated a minimum inhibitory concentration (MIC) of 15.1 μM against both strains, while juncatrin B had a MIC of 15.3 μM. researchgate.net Other compounds, such as ensifolins E, H, and I, also showed activity, with MIC values ranging from 30.0 to 56.8 μM. nih.govresearchgate.net Although this compound was part of this comprehensive screening, its specific MIC values were not highlighted, suggesting a lower level of activity compared to its analogues in this particular study. nih.gov

Similarly, an investigation of Juncus inflexus identified several phenanthrenes with significant activity against MRSA strains. researchgate.net In this study, juncuenin D, juncusol, dehydrothis compound, and jinflexin B were the most active compounds, with MIC values ranging from 12.5 to 100 μg/mL. researchgate.netu-szeged.hu this compound was also isolated from this plant but was not listed among the compounds showing noteworthy inhibitory activity against the tested MRSA strains. researchgate.netu-szeged.hu

**Table 1: Minimum Inhibitory Concentration (MIC) of Phenanthrenes from Juncus articulatus against *Staphylococcus aureus***

| Compound | Bacterial Strain | MIC (μM) | Reference |

|---|---|---|---|

| Dehydrothis compound | MSSA | 15.1 | researchgate.net |

| Dehydrothis compound | MRSA | 15.1 | researchgate.net |

| Juncatrin B | MSSA | 15.3 | researchgate.net |

| Juncatrin B | MRSA | 15.3 | researchgate.net |

| Ensifolin E | MSSA & MRSA | 30.0 - 56.8 | nih.gov |

| Ensifolin H | MSSA & MRSA | 30.0 - 56.8 | nih.gov |

| Ensifolin I | MSSA & MRSA | 30.0 - 56.8 | nih.gov |

Inhibition of Bacterial Biofilm Formation

Bacterial biofilms are a major factor in persistent and chronic infections, as their protective matrix structure shields bacteria from antibiotics and host immune responses. nih.govfrontiersin.org Therefore, compounds that can inhibit biofilm formation are of significant therapeutic interest.

The phenanthrenes isolated from Juncus articulatus, which included this compound, were evaluated for their ability to inhibit biofilm formation in S. aureus. nih.gov The study found that this group of compounds prevented biofilm formation at concentrations between 15.1 and 114.3 μM. nih.govacs.orgresearchgate.net However, the specific inhibitory concentration for this compound itself was not individually reported, with the focus remaining on the more potent antibacterial agents like dehydrothis compound and juncatrin B. nih.gov The mechanism by which these phenanthrenes inhibit biofilm formation has not been fully elucidated in the available research but represents a promising area for future investigation. The ability to disrupt this key virulence factor could potentially restore the efficacy of conventional antibiotics. frontiersin.org

Advanced Analytical and Characterization Techniques in Juncuenin B Research

Application of High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool in the study of Juncuenin B and its related metabolites. mdpi.com Untargeted metabolomics approaches using LC-HRMS allow for comprehensive screening of complex plant extracts to identify a wide array of secondary metabolites. mdpi.come-nps.or.kr Instruments like the Orbitrap and Time-of-Flight (TOF) mass spectrometers provide high mass accuracy and resolution, enabling the determination of elemental compositions from measured mass-to-charge ratios (m/z) with a high degree of confidence. e-nps.or.kracs.org

In the context of this compound research, HRMS is critical for distinguishing between closely related phenanthrene (B1679779) analogues that often co-exist in Juncus species. mdpi.comacs.org The precise mass measurements, typically with an error of less than 5 ppm, help to confirm the molecular formula of this compound (C₁₈H₁₈O₂) and its derivatives. acs.org For instance, high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been instrumental in the structural elucidation of numerous phenanthrenes isolated from Juncus species. mdpi.comresearchgate.net

Furthermore, HRMS plays a pivotal role in metabolite profiling, which is essential for understanding the biosynthesis and metabolism of this compound. The oxidative transformation of this compound can lead to the formation of possible biometabolites, such as Luzulin A and Dehydrothis compound. researchgate.net An untargeted metabolomics workflow using LC-HRMS can detect these and other unanticipated metabolites in biological samples. ga-online.orgresearchgate.net By comparing the metabolic profiles of different extracts or samples, researchers can identify potential biomarkers and understand metabolic pathways. mdpi.com The full-scan data acquisition capability of HRMS instruments like the Orbitrap allows for retrospective data analysis, meaning that data can be re-interrogated for newly discovered compounds of interest without requiring re-analysis of the sample. biocrick.com

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the de novo structural elucidation of natural products like this compound. acs.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. e-nps.or.kru-szeged.hu

1D NMR spectra, including ¹H NMR and ¹³C NMR, provide initial information about the chemical environment of the atoms. For this compound, the ¹H NMR spectrum reveals signals corresponding to aromatic protons, methyl groups, a vinyl group, and methylene (B1212753) protons characteristic of a 9,10-dihydrophenanthrene (B48381) skeleton. researchgate.netga-online.org

2D NMR experiments are then used to piece the molecular structure together:

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons, such as those on the aromatic ring and within the dihydro and vinyl moieties. researchgate.netga-online.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom, allowing for the assignment of carbon signals based on their known proton assignments. e-nps.or.krresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, providing through-space correlations that help to confirm the relative stereochemistry and spatial arrangement of substituents. ga-online.org

The collective data from these experiments allow for the definitive structural assignment of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz and 125 MHz, respectively, in CD₃OD)

Data compiled from literature sources. researchgate.net

Chiroptical Spectroscopy (ECD) and Computational Chemistry for Stereochemical Analysis

While this compound itself is achiral, many of its derivatives and related natural phenanthrenes possess stereogenic centers, making the determination of their absolute configuration essential. e-nps.or.krresearchgate.net Chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD), is a powerful technique for this purpose. chromatographyonline.come-nps.or.kr ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, which can be a sensitive probe of its three-dimensional structure. e-nps.or.kr

The modern approach to stereochemical analysis combines experimental ECD measurements with quantum chemical calculations. acs.orge-nps.or.kr The most common method involves calculating the theoretical ECD spectrum for a specific enantiomer using Time-Dependent Density Functional Theory (TD-DFT). chromatographyonline.com This process involves several steps:

A conformational search is performed to identify all low-energy conformers of the molecule.

The geometry of each conformer is optimized.

The ECD spectrum for each significant conformer is calculated using TD-DFT.

A Boltzmann-averaged theoretical spectrum is generated based on the relative energies of the conformers. e-nps.or.kr

This calculated spectrum is then compared to the experimental ECD spectrum. chromatographyonline.com A good match between the experimental spectrum and the spectrum calculated for a particular absolute configuration (e.g., R or S) allows for the confident assignment of that configuration to the molecule under investigation. acs.orgresearchgate.net This combined experimental and computational approach has been successfully used to elucidate the absolute configurations of bioactive semisynthetic derivatives of this compound. e-nps.or.krresearchgate.netchromatographyonline.com

Quantitative Analysis Methodologies for this compound and its Metabolites (e.g., Targeted LC-Orbitrap MS)

Accurate quantification of this compound and its metabolites in plant material or biological samples is crucial for chemotaxonomic studies, pharmacological assessments, and quality control. acs.orgu-szeged.hu Several advanced analytical methodologies are suitable for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary technique for the quantitative analysis of phenanthrenes. Targeted LC-MS methods, especially using high-resolution mass spectrometers like an Orbitrap (LC-Orbitrap MS), offer high selectivity and sensitivity. In a targeted workflow, the instrument is set to monitor specific m/z values corresponding to the analyte of interest (this compound) and its metabolites. The high resolving power of the Orbitrap helps to eliminate interferences from complex matrix components, leading to more accurate quantification. biocrick.com Quantification is typically achieved by creating a calibration curve using a pure analytical standard. However, a major challenge in natural products research is the commercial unavailability of pure standards for every compound, which can necessitate relative quantification or the in-house isolation and purification of the standard.

Table 2: Example LC-MS Conditions for Phenanthrene Analysis

Based on methodologies reported for Juncus and Dendrobium phenanthrenes. mdpi.com

Quantitative NMR (QNMR) has emerged as a powerful alternative or complementary method for quantification. u-szeged.hu QNMR is a primary ratio method that allows for the determination of compound concentration without the need for an identical reference standard of the analyte. Instead, a certified internal standard of a different, structurally unrelated compound is used. The quantity of the analyte is determined by comparing the integral of a specific, non-overlapping analyte signal to the integral of a known signal from the internal standard. A study on the anxiolytic fraction of Juncus effusus successfully used QNMR to quantify phenanthrenes like effusol (B30452) and juncusol (B1673165), showing results comparable to traditional HPLC methods. u-szeged.hu This technique is particularly valuable in natural product research where pure standards can be scarce. u-szeged.hu

Future Research Trajectories and Academic Applications of Juncuenin B

Computational Drug Design Strategies Based on Juncuenin B Scaffolds

The structural framework of this compound provides a valuable starting point for computational drug design, a field that utilizes computer-aided techniques to discover, design, and optimize new drug candidates. ijrpr.comresearchgate.net These strategies can significantly reduce the time and cost associated with traditional drug discovery by predicting the interaction between a molecule (ligand) and its biological target. ijrpr.comlongdom.org

Two primary computational approaches are applicable to the this compound scaffold:

Structure-Based Drug Design (SBDD): This method relies on the known three-dimensional structure of the target protein. longdom.org Although specific molecular targets for this compound are still under investigation, once a target is identified and its structure elucidated (e.g., through X-ray crystallography), molecular docking simulations can be employed. mdpi.comijrpr.com Docking programs can predict how this compound and its analogues bind to the active site of the target, helping to refine the molecular structure for improved affinity and efficacy. ijrpr.com

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD can be used. mdpi.comlongdom.org This approach focuses on the properties of molecules known to be active, such as this compound and its more potent semisynthetic derivatives. By analyzing the common structural features (pharmacophores) of these active compounds, computational models can be built to screen virtual libraries for new molecules with the potential for similar biological activity. longdom.org

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be integrated into the design process to assess the druglikeness of novel this compound-based compounds early on, increasing the probability of identifying viable drug candidates. mdpi.com

Elucidation of Novel Molecular and Cellular Targets for this compound and its Derivatives

While this compound has demonstrated significant antiproliferative and anti-inflammatory activities, the precise molecular mechanisms and cellular targets remain largely to be elucidated. mdpi.comacs.org Identifying these targets is a critical step toward understanding its therapeutic potential and developing more selective and potent drugs.

Current research indicates that this compound exhibits cytotoxic effects against a range of human cancer cell lines. nih.gov For instance, it has shown notable antiproliferative activity against HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A2780 (ovarian cancer) cells. nih.gov Some related phenanthrenes, such as juncusol (B1673165), have been observed to induce cell cycle arrest in the G2/M phase and increase the sub-G1 cell population, suggesting an induction of apoptosis. nih.gov Moreover, studies on oxidized derivatives of this compound hint at the possible involvement of ATR-dependent signaling pathways. acs.org

In the context of its anti-inflammatory properties, this compound has been shown to inhibit superoxide (B77818) anion generation and elastase release in human neutrophils, indicating an interaction with inflammatory pathways. mdpi.comu-szeged.hu Future research should focus on techniques like affinity chromatography, proteomics, and genetic screening to isolate and identify the specific protein targets of this compound. Pinpointing these targets will not only clarify its mechanism of action but also enable the design of targeted therapies based on its chemical structure. u-szeged.hu

Expanding the Semisynthetic Library of this compound Analogues for Enhanced Bioactivity

Semisynthesis, the chemical modification of a natural product, is a powerful strategy to enhance biological activity, improve pharmacokinetic properties, and establish structure-activity relationships (SAR). acs.orgnih.gov Research has already demonstrated the value of this approach for this compound, with oxidative transformations being particularly fruitful. nih.govmdpi.comacs.org

A diversity-oriented approach using hypervalent iodine(III) reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and (diacetoxyiodo)benzene (B116549) (PIDA), has been successfully employed to transform this compound. acs.orgnih.gov These reactions, conducted in various alcohol solvents like methanol (B129727), ethanol (B145695), and n-butanol, have generated a library of novel analogues. acs.org Many of these derivatives feature oxidized scaffolds, such as p-quinol rings, which have been linked to increased antiproliferative activity compared to the parent compound. nih.govacs.org

The antiproliferative effects of several semisynthetic this compound derivatives have been evaluated against various human cancer cell lines, with some analogues showing significantly higher potency. nih.govacs.org This highlights the potential for further exploration. Future efforts should aim to expand this library by exploring a wider range of chemical reactions and modifications to the this compound core. This will allow for a more comprehensive understanding of the SAR, particularly concerning the role of the p-quinol moiety and the stereochemistry of the derivatives, which has been shown to influence bioactivity. nih.govacs.org

| Compound | Modification from this compound | Key Bioactivity Highlight (IC50) | Reference |

|---|---|---|---|

| This compound (Parent Compound) | - | HeLa: 2.9 µM; A2780: 7.3 µM | nih.gov |

| Compound 1a (2,6-dioxo-1,8a-dimethoxy-1,7-dimethyl-8-vinyl-9,10-dihydrophenanthrene) | Oxidation and methoxylation, formation of p-quinol ring | HeLa: 0.9 µM | mdpi.com |

| Compounds 1a-d | Oxidation and methoxylation | Possessed higher activity than this compound on several tumor cell lines. | nih.gov |

| Compound 7a | Oxidation and ethoxylation | Showed higher antiproliferative activity than this compound on multiple cell lines. | nih.gov |

Metabolic Engineering Approaches for Sustainable this compound Production

Currently, this compound is obtained through extraction from plant sources, primarily species of the Juncus genus. u-szeged.hunih.gov While isolation from Juncus inflexus can yield a considerable amount (e.g., 0.043% w/w from the root), this method may not be sustainable or scalable for large-scale production. u-szeged.hunih.gov Metabolic engineering offers a promising alternative for the sustainable and cost-effective production of this compound and its precursors. nrfhh.com

Metabolic engineering involves the targeted modification of metabolic pathways in host organisms, such as bacteria (Escherichia coli) or yeast (Saccharomyces cerevisiae), using recombinant DNA technology to produce valuable chemicals. nrfhh.comnih.gov The key steps for engineering the production of this compound would include:

Elucidation of the Biosynthetic Pathway: The complete biosynthetic pathway of this compound in Juncus species needs to be fully characterized. Phenanthrenes are believed to be formed via the oxidative coupling of stilbene (B7821643) precursors, which themselves originate from the phenylpropanoid pathway. u-szeged.hu Identifying and cloning the specific genes encoding the enzymes for each step is crucial.

Heterologous Expression: The identified genes would be introduced into a suitable microbial host. nih.gov Yeast is often a preferred host for plant-derived compounds due to its eukaryotic nature, which can facilitate the proper folding and function of plant enzymes. nih.gov

Pathway Optimization: To maximize the yield, several strategies can be applied. These include increasing the flux of precursors into the pathway (e.g., by overexpressing genes in the upstream shikimate or mevalonate (B85504) pathways), eliminating competing metabolic pathways that drain precursors, and optimizing fermentation conditions. nrfhh.comresearchgate.net

By developing a robust microbial production platform, a reliable and sustainable supply of this compound could be established, facilitating further pharmacological research and potential therapeutic development.

Q & A

Basic Research Questions

Q. How is Juncuenin B identified and characterized in plant extracts?

- Methodology : Use hyphenated techniques like HPLC-DAD-MS and NMR spectroscopy for compound identification. Compare retention times, UV spectra, and fragmentation patterns with reference standards. For structural elucidation, employ 2D-NMR (e.g., COSY, HSQC, HMBC) to resolve stereochemistry and connectivity. Ensure reproducibility by documenting solvent systems, column specifications, and instrument parameters in line with journal guidelines .

- Key Considerations : Cross-validate findings with existing spectral databases (e.g., PubChem, Reaxys) and report purity thresholds (≥95% by HPLC) to confirm identity .

Q. What methodologies are recommended for synthesizing this compound in laboratory settings?

- Methodology : Optimize synthetic routes using retrosynthetic analysis, prioritizing biomimetic approaches for stereochemical fidelity. Employ catalytic asymmetric synthesis or enzymatic resolution for chiral centers. Validate intermediates via melting point analysis, IR, and high-resolution mass spectrometry (HRMS).

- Key Considerations : Provide detailed synthetic protocols (e.g., reaction stoichiometry, temperature, catalysts) in supplementary materials to ensure reproducibility .

Q. What analytical techniques are optimal for assessing this compound’s purity and stability?

- Methodology : Conduct accelerated stability studies under varied pH, temperature, and light conditions. Use UPLC-QTOF-MS for degradation product profiling. Quantify purity via qNMR or diode-array detection (DAD) with calibration curves.

- Key Considerations : Report validation parameters (e.g., LOD, LOQ, linearity) and adhere to ICH guidelines for pharmaceutical-grade stability testing .

Advanced Research Questions

Q. How can researchers design experiments to elucidate this compound’s mechanism of action at the molecular level?

- Methodology : Combine in silico docking (e.g., AutoDock Vina) with in vitro assays (e.g., SPR, ITC) to identify target proteins. Validate binding via CRISPR/Cas9-mediated gene knockout or siRNA silencing. Use transcriptomics/proteomics to map downstream pathways.

- Key Considerations : Align hypotheses with literature gaps (e.g., unresolved signaling pathways) and apply FINER criteria to ensure feasibility and novelty .

Q. What strategies address contradictory findings in this compound’s pharmacological activity across studies?

- Methodology : Perform meta-analyses of dose-response data to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability. Replicate experiments under standardized conditions (e.g., ISO 17025).

- Key Considerations : Cross-reference raw datasets and apply Bayesian statistics to resolve discrepancies .

Q. What in vivo models are appropriate for evaluating this compound’s bioavailability and metabolic pathways?

- Methodology : Use pharmacokinetic (PK) studies in rodent models (e.g., Sprague-Dawley rats) with LC-MS/MS quantification of plasma/tissue concentrations. For metabolism, employ hepatocyte microsomes or LC-HRMS to identify phase I/II metabolites.

- Key Considerations : Optimize dosing regimens based on allometric scaling and report ethical approvals (e.g., IACUC protocols) .

Methodological Guidelines for Data Presentation

- Structural Data : Limit figures to 2–3 key spectroscopic traces (e.g., ¹H NMR, HSQC) with annotated peaks. Avoid overcrowding tables with redundant data; use supplementary files for full spectral libraries .

- Reproducibility : Include step-by-step experimental protocols, raw data files (e.g., .RAW, .JCAMP), and statistical scripts (e.g., R/Python) in publicly accessible repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.